(5-Ethoxypyridin-3-yl)boronic acid
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Overview
Description
(5-Ethoxypyridin-3-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with an ethoxy group at the 5-position and a boronic acid group at the 3-position Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Scientific Research Applications
(5-Ethoxypyridin-3-yl)boronic acid has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: Utilized in the development of advanced materials, such as polymers and sensors.
Chemical Biology: Employed in the study of enzyme inhibitors and other biologically relevant molecules.
Analytical Chemistry: Used in the development of sensors and detection methods for various analytes
Mechanism of Action
Safety and Hazards
Future Directions
Boronic acids are being increasingly used as building blocks in organic, organometallic, supramolecular and inorganic synthesis, as well as in catalysis and materials science . The future of boronic acid research looks promising, with potential for new catalysts and materials containing one or several trivalent boron atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxypyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction of a halopyridine with a boronic ester or borane reagent. For example, 5-ethoxy-3-bromopyridine can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve scalable palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(5-Ethoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol to form C-N or C-O bonds, respectively, using a copper catalyst.
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amines and Alcohols: Formed through Chan-Lam coupling.
Phenols: Formed through oxidation of the boronic acid group.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
Pyridinylboronic Acids: Other derivatives with different substituents on the pyridine ring.
Borinic Acids: Compounds with two organic groups attached to boron, used in similar applications.
Uniqueness
(5-Ethoxypyridin-3-yl)boronic acid is unique due to the presence of both an ethoxy group and a boronic acid group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
(5-ethoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-7-3-6(8(10)11)4-9-5-7/h3-5,10-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHVOODLUQFVRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704472 |
Source
|
Record name | (5-Ethoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224436-34-3 |
Source
|
Record name | (5-Ethoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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